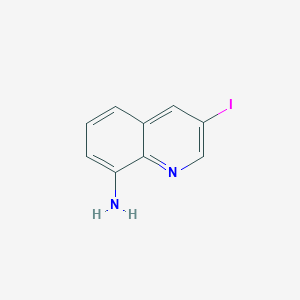
3-Iodoquinolin-8-amine
Overview
Description
3-Iodoquinolin-8-amine is a compound that can be synthesized through various chemical reactions, often involving iodine or iodine-containing reagents as a key catalyst or reactant. The structure of 3-iodoquinolin-8-amine is characterized by the presence of an iodine atom at the third position and an amine group at the eighth position on the quinoline ring system. This compound is of interest due to its potential applications in medicinal chemistry and as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of quinoline derivatives, which are structurally related to 3-iodoquinolin-8-amine, can be achieved through different methods. For instance, a domino reaction catalyzed by indium chloride in water can be used to synthesize various tetrahydroquinoline derivatives from aromatic amines and cyclic enol ethers . Another approach involves a one-pot synthesis of 3,4-dihydroquinazolin-4-ones from anthranilic acids, ortho esters, and amines using iodine as a catalyst under solvent-free conditions . Additionally, 3-arylideneaminoquinazolin-4(1H)-one derivatives can be synthesized using iodine catalysis in ionic liquids . A single-step synthesis of 3-iodoquinolines from 2-aminophenyl ketones through regioselective electrophilic cyclization has also been reported, which is particularly relevant to the synthesis of 3-iodoquinolin-8-amine .
Molecular Structure Analysis
The molecular structure of 3-iodoquinolin-8-amine is not directly discussed in the provided papers. However, the structure of a related compound, 8-iodoquinolinium triiodide tetrahydrofuran solvate, has been analyzed, revealing a planar quinolinium cation and almost linear triiodide ion . This suggests that the 3-iodoquinolin-8-amine would also exhibit a planar structure around the quinoline ring system, with the iodine atom likely adding steric bulk to the molecule.
Chemical Reactions Analysis
The chemical reactivity of 3-iodoquinolin-8-amine can be inferred from related compounds. Iodine catalysis is a common theme in the synthesis of quinoline derivatives, as seen in the synthesis of 3-arylquinolines from α-aminoacetophenones and trans-β-nitrostyrenes . The iodine atom in 3-iodoquinolin-8-amine could potentially be involved in further electrophilic substitution reactions due to its reactivity.
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis of Quinoxalines
- Scientific Field: Organic Chemistry
- Application Summary: Quinolin-8-amines are used in the synthesis of quinoxalines, a type of 1,4-diazines . These compounds are widespread in biological organisms and integrated into various chemical structures with pharmaceutical value .
- Methods of Application: The synthesis involves intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .
- Results or Outcomes: The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride and represent primary examples for main group metal catalyzed 6-exo-dig and 6-endo-dig, respectively, cyclizations in such settings .
Antibacterial, Anticancer, Wound Healing, and Tissue Engineering Fields
- Scientific Field: Biomedical Sciences
- Application Summary: Chitosan and its derivatives, which can be synthesized from quinolin-8-amines, have diverse applications in the antibacterial, anticancer, wound healing, and tissue engineering fields .
- Methods of Application: Chitosan exhibits potent antimicrobial properties by disrupting microbial membranes and DNA, making it a promising natural preservative and agent against bacterial infections . Its role in cancer therapy involves the development of chitosan-based nanocarriers for targeted drug delivery .
- Results or Outcomes: Chitosan also plays a crucial role in wound healing by promoting cell proliferation, angiogenesis, and regulating inflammatory responses . Additionally, chitosan serves as a multifunctional scaffold in tissue engineering, facilitating the regeneration of diverse tissues such as cartilage, bone, and neural tissue by promoting cell adhesion and proliferation .
Synthesis of N-Propargyl Aniline Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: Quinolin-8-amines are used in the synthesis of N-propargyl aniline derivatives . These compounds are valuable scaffolds in organic synthesis .
- Methods of Application: The synthesis involves intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .
- Results or Outcomes: The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride and represent primary examples for main group metal catalyzed 6-exo-dig and 6-endo-dig, respectively, cyclizations in such settings .
C–H Bond Activation/Functionalization
- Scientific Field: Organic Chemistry
- Application Summary: 8-Aminoquinoline, a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs, has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization .
- Methods of Application: The application involves the use of 8-Aminoquinoline as a directing group or ligand auxiliary in the process of C–H bond activation/functionalization .
- Results or Outcomes: This method has been used in recent years to achieve C–H bond activation/functionalization, contributing to the synthesis of a wide range of complex organic molecules .
Synthesis of Pyrazino Compounds
- Scientific Field: Organic Chemistry
- Application Summary: Quinolin-8-amines are used in the synthesis of pyrazino compounds . These compounds are widespread in biological organisms and integrated into versatile chemical structures with pharmaceutical value .
- Methods of Application: The synthesis involves intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .
- Results or Outcomes: The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride and represent primary examples for main group metal catalyzed 6-exo-dig and 6-endo-dig, respectively, cyclizations in such settings .
Synthesis of Functionalized Quinoline Platforms
- Scientific Field: Organic Chemistry
- Application Summary: Quinolin-8-amines are used in the synthesis of functionalized quinoline platforms . These platforms have found broad interest with organic chemists over decades .
- Methods of Application: The synthesis involves intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .
- Results or Outcomes: The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride and represent primary examples for main group metal catalyzed 6-exo-dig and 6-endo-dig, respectively, cyclizations in such settings .
Safety And Hazards
Safety precautions for handling 3-Iodoquinolin-8-amine include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
3-iodoquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMKBPNVNXDMHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313282 | |
| Record name | 8-Quinolinamine, 3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401313282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodoquinolin-8-amine | |
CAS RN |
497084-47-6 | |
| Record name | 8-Quinolinamine, 3-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497084-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Quinolinamine, 3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401313282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



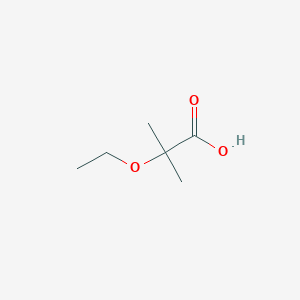
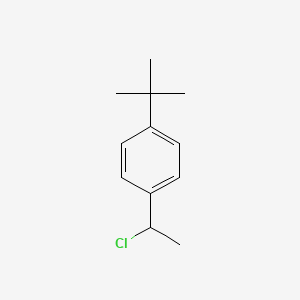
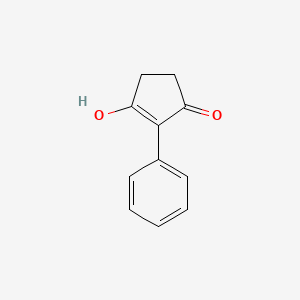
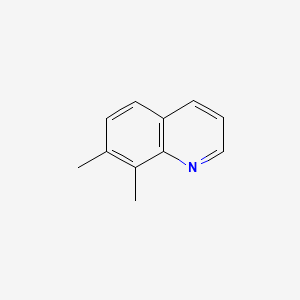
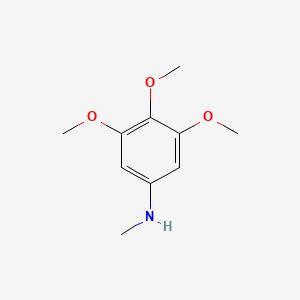


![[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid](/img/structure/B1340092.png)




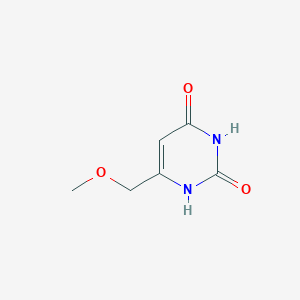
![Benzene, 1-[(3-bromopropyl)thio]-4-fluoro-](/img/structure/B1340113.png)